Cas no 934266-82-7 (5-Bromothiazolo5,4-bpyridin-2-amine)

5-Bromothiazolo5,4-bpyridin-2-amine structure
934266-82-7 structure
Product Name:5-Bromothiazolo5,4-bpyridin-2-amine
CAS番号:934266-82-7
MF:C6H4BrN3S
メガワット:230.08505821228
MDL:MFCD11846492
CID:837921
PubChem ID:45789977
Update Time:2024-10-26

5-Bromothiazolo5,4-bpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromothiazolo[5,4-b]pyridin-2-amine
    • 2-AMINO-5-BROMOTHIAZOLO[5,4-B]PYRIDINE
    • 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-Thiazolo[5,4-b]pyridin-2-amine
    • 5-bromo-thiazolo[5,4-b]pyridin-2-ylamine
    • 5-Brom-thiazolo[5,4-b]pyridin-2-ylamin
    • 5-bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
    • XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • 5843AC
    • FCH1406292
    • OR303064
    • 5-bromothiazolo[5,4-b]pyridin-2-ylamine
    • AX8158641
    • AB0081073
    • 5-bromo-thiazolo[5,4-b]pyridin
    • 5-Bromothiazolo[5,4-b]pyridin-2-amine (ACI)
    • CS-0038599
    • 934266-82-7
    • DTXSID20672142
    • MFCD11846492
    • 2-AMINO-5-BROMOTHIAZOLO[5 pound not4-B]PYRIDINE
    • SS-4460
    • J-507921
    • AKOS015996856
    • SCHEMBL799228
    • 5-Bromothiazolo5,4-bpyridin-2-amine
    • MDL: MFCD11846492
    • インチ: 1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
    • InChIKey: XYEWTFOCPLSOIC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(SC(N)=N2)N=1

計算された属性

  • せいみつぶんしりょう: 228.93100
  • どういたいしつりょう: 228.93093g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 80.04000
  • LogP: 2.61720

5-Bromothiazolo5,4-bpyridin-2-amine セキュリティ情報

5-Bromothiazolo5,4-bpyridin-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Bromothiazolo5,4-bpyridin-2-amine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0038599-1g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7
1g
$73.0 2022-04-26
ChemScence
CS-0038599-5g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7
5g
$256.0 2022-04-26
ChemScence
CS-0038599-25g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7
25g
$872.0 2022-04-26
Chemenu
CM174356-1g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 95%+
1g
$*** 2023-05-29
Chemenu
CM174356-5g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 95%+
5g
$206 2024-07-19
Chemenu
CM174356-25g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 95%+
25g
$1031 2024-07-19
Apollo Scientific
OR303064-250mg
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
250mg
£20.00 2025-02-19
Apollo Scientific
OR303064-1g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
1g
£30.00 2025-02-19
Apollo Scientific
OR303064-5g
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
5g
£148.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A58750-1g
5-Bromothiazolo[5,4-b]pyridin-2-amine
934266-82-7 98%
1g
¥2452.0 2023-09-08

5-Bromothiazolo5,4-bpyridin-2-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  15 min, rt; 3 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
リファレンス
Preparation of thiazolopyridine derivatives as GPR119 agonists for treatment of metabolic disorders
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Solvents: Acetic acid ;  -5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -15 °C; < 10 °C; 10 °C → rt; overnight, rt
リファレンス
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん
1.1 Solvents: Acetic acid ;  0 °C; 0 °C → -5 °C; -5 °C; < 10 °C; 10 °C → 25 °C; 12 h, 25 °C
リファレンス
Thiazolopyridine ring-linked triazole compound in preparation of Bcr-Ab1 tyrosine kinase inhibitor and antitumor drug and preparation method thereof
, China, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 12 h, 25 °C
リファレンス
Synthesis of fused azole heterocycles as AHR antagonists treating cancers
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Solvents: Acetic acid ;  cooled; 5 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt
リファレンス
Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors
, China, , ,

合成方法 6

はんのうじょうけん
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  3 h, rt
1.3 Solvents: Water ;  rt
リファレンス
Arylazepine seven-membered ring-containing compound, its preparation method and application for preparing antitumor drug prodrug or intermediate
, China, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
1.2 pH 10
リファレンス
Pyridinylbenzothiazole-urea derivatives as phosphatidylinositol 3-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  > 30 min, rt; 6 h, rt
リファレンス
Preparation of heterocyclic compounds as Raf inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Solvents: Acetic acid ;  -5 °C; -5 °C → -15 °C
1.2 Reagents: Acetic acid ,  Bromine Solvents: Acetic acid ;  -15 °C; 12 h, -15 °C → rt
リファレンス
Preparation of thiazolo[5,4-b]pyridine derivatives as apoptosis signal-regulating kinase 1 inhibitors
, United States, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 15 h, rt
リファレンス
Preparation of tricyclic PI3K inhibitor compounds and methods of use thereof
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → -5 °C; < 10 °C; 10 °C → rt; overnight, rt
リファレンス
Design, synthesis, and biological evaluation of triazole-based heteroaromatic derivatives as Bcr-Abl kinase inhibitors
Pan, Xiaoyan ; Liu, Nanxin; Liu, Yuying; Zhang, Qingqing; Wang, Kai; et al, European Journal of Medicinal Chemistry, 2022, 238,

合成方法 12

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Water ;  20 min, 85 °C
リファレンス
Preparation of Quinuclidine, 1-azabicyclo[2.2.1]heptane, 1-azabicyclo [3.2.1]octane, and 1-azabicyclo[3.2.2]nonane compounds as alpha-7 nicotinic acetylcholine receptor ligands
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, cooled; overnight, 100 °C
リファレンス
Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors
, World Intellectual Property Organization, , ,

5-Bromothiazolo5,4-bpyridin-2-amine Raw materials

5-Bromothiazolo5,4-bpyridin-2-amine Preparation Products

5-Bromothiazolo5,4-bpyridin-2-amine サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:934266-82-7)5-Bromothiazolo5,4-bpyridin-2-amine
注文番号:A959541
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 16:10
価格 ($):445.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:934266-82-7)5-Bromothiazolo5,4-bpyridin-2-amine
A959541
清らかである:99%
はかる:25g
価格 ($):445.0
Email